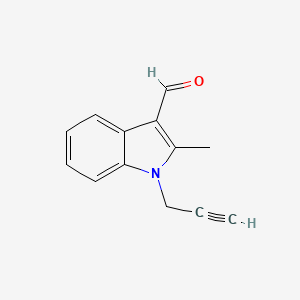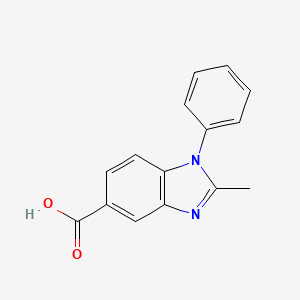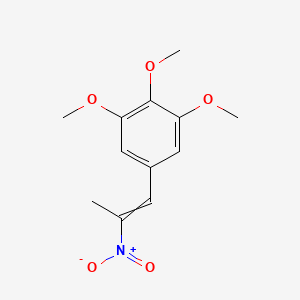
2-Méthyl-1-prop-2-ynyl-1H-indole-3-carbaldéhyde
Vue d'ensemble
Description
2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole ont montré une activité antivirale significative. Par exemple, les dérivés de 6-amino-4-alkylsubstitué-1H-indole-2-carboxylate substitué ont été rapportés comme des agents antiviraux . Bien que des études spécifiques sur « 2-Méthyl-1-prop-2-ynyl-1H-indole-3-carbaldéhyde » ne soient pas disponibles, il est plausible que ce composé puisse également présenter des propriétés antivirales en raison de son squelette indole.
Activité Anti-inflammatoire
Les dérivés de l'indole sont connus pour leurs propriétés anti-inflammatoires . Compte tenu de la similitude structurale, « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.
Activité Anticancéreuse
Les dérivés de l'indole ont démontré une activité anticancéreuse . Le noyau indole est un composant clé de nombreux composés ayant des propriétés anticancéreuses. Par conséquent, « this compound » pourrait potentiellement être utilisé dans la recherche et le traitement du cancer.
Activité Antioxydante
Les dérivés de l'indole se sont avérés posséder des propriétés antioxydantes . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de thérapies antioxydantes.
Activité Antimicrobienne
Les dérivés de l'indole ont montré une activité antimicrobienne . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.
Rôle dans les Réactions Multicomposantes
“this compound” et ses dérivés sont des précurseurs chimiques efficaces pour générer des structures biologiquement actives . Ils jouent un rôle important dans les réactions multicomposantes (RMC), qui sont une stratégie convergente et durable en une seule étape dans laquelle plus de deux matières premières se combinent par des liaisons covalentes pour donner un seul produit .
Synthèse de Molécules Actives
“this compound” et les membres connexes de la famille de l'indole sont des précurseurs idéaux pour la synthèse de molécules actives . Ils peuvent être utilisés pour générer des structures biologiquement actives comprenant des dérivés de carbazole, de triazole, de pyrazole, de pyrimidine, de quinoléine et d'imidazole .
Inhibiteurs de la Réductase d'Aldose
Les dérivés de l'indole ont été évalués comme inhibiteurs de la réductase d'aldose (ALR2) et de la réductase d'aldéhyde (ALR1) . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouvelles thérapies pour les affections liées à ces enzymes, telles que les complications diabétiques.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given that indole derivatives have diverse biological activities , it can be inferred that this compound may also have a wide range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-methyl-1-prop-2-ynylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h1,4-7,9H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEINIMITYPXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC#C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359281 | |
| Record name | 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842973-82-4 | |
| Record name | 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)
![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)
![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)
![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)


